Sulfo-Cyanine5 maleimide
CAS No.: 2242791-82-6
Cat. No.: VC0544169
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2242791-82-6 |
|---|---|
| IUPAC Name | N/A |
| Appearance | Solid powder |
Introduction
Chemical Characteristics and Structure
Sulfo-Cyanine5 maleimide is a water-soluble derivative of Cyanine5 maleimide, distinguished by the presence of sulfonate groups that enhance its solubility in aqueous environments. This characteristic makes it particularly valuable for biological applications where organic solvents might compromise the integrity of biomolecules.
Basic Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2242791-82-6 |
| Molecular Formula | C₃₈H₄₃KN₄O₉S₂ |
| Molecular Weight | 803.00 g/mol |
| Appearance | Dark blue powder |
| Solubility | Water, DMSO, DMF |
The IUPAC name of the compound is potassium 1-(6-((2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-6-oxohexyl)-3,3-dimethyl-2-((1E,3E)-5-((E)-1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-3H-indol-1-ium-5-sulfonate . The chemical structure features a maleimide reactive group that specifically targets thiol groups, making it ideal for conjugation with cysteine residues in proteins and peptides.
Structural Features
The structure of Sulfo-Cyanine5 maleimide contains several key components:
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A cyanine fluorophore core that provides the far-red fluorescence properties
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Sulfonate groups that enhance water solubility
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A maleimide reactive group that enables specific conjugation with thiol-containing molecules
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A linker that connects the reactive group to the fluorophore
These structural elements collectively contribute to the compound's effectiveness in bioconjugation applications, particularly in aqueous environments where traditional hydrophobic dyes might face solubility limitations .
Spectral Properties
The spectral characteristics of Sulfo-Cyanine5 maleimide make it particularly valuable for biological imaging applications, especially in the far-red region of the spectrum where autofluorescence from biological samples is minimal.
Key Spectral Parameters
| Parameter | Value |
|---|---|
| Excitation/Absorption Maximum | 646 nm |
| Emission Maximum | 662 nm |
| Extinction Coefficient | 271,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | 0.28 |
| CF260 | 0.04 |
| CF280 | 0.04 |
These spectral properties place Sulfo-Cyanine5 maleimide in the far-red region of the visible spectrum, making it an excellent choice for multiplexed imaging applications where several fluorophores are used simultaneously . The high extinction coefficient indicates strong light absorption, while the quantum yield of 0.28 ensures reasonably bright fluorescence emission.
Stability and Environmental Sensitivity
Sulfo-Cyanine5 conjugates demonstrate significant pH insensitivity from pH 4 to pH 10, making them suitable for a wide range of biological conditions. This stability across diverse environments contributes to the reliability of fluorescence measurements in various experimental settings . For optimal stability, the compound should be stored at -20°C in the dark, as prolonged exposure to light can lead to photobleaching .
Applications in Bioconjugation
The primary application of Sulfo-Cyanine5 maleimide lies in bioconjugation, particularly the labeling of proteins, peptides, and other biomolecules containing accessible thiol groups.
Mechanism of Bioconjugation
The maleimide group of Sulfo-Cyanine5 maleimide reacts specifically with thiol groups (sulfhydryl, -SH) at pH 6.5 to 7.5 to form stable thioether bonds. This reaction is highly selective for reduced thiols, particularly cysteine residues in proteins . The specificity of this reaction makes it valuable for site-directed labeling, where control over the location of the fluorescent label is desired.
The reaction proceeds according to the following general mechanism:
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The maleimide group undergoes nucleophilic addition with the thiol group of a cysteine residue
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This forms a stable thioether bond between the fluorophore and the protein
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The reaction is generally complete within 2-4 hours at room temperature or overnight at 4°C
Protein Labeling Applications
Sulfo-Cyanine5 maleimide is particularly recommended for protein labeling applications, including the labeling of antibodies as a superior replacement for Cy5® maleimide. The labeled proteins can be easily separated from unreacted dye using various purification methods such as:
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Gel filtration
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Spin column purification
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Dialysis
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Electrophoresis
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Chromatography
The high water solubility of Sulfo-Cyanine5 maleimide makes it especially suitable for labeling sensitive proteins that might be denatured by organic solvents required for less soluble fluorophores .
Research Applications
Sulfo-Cyanine5 maleimide has found applications in numerous research contexts, demonstrating its versatility as a bioconjugation reagent.
Surface Modification of Protein Capsids
Research has demonstrated the utility of Sulfo-Cyanine5 maleimide in the modification of protein capsids, particularly in the context of developing multifunctional nanoparticles for biomedical applications. In one significant study, Sulfo-Cyanine5 maleimide was used to label surface-exposed cysteine residues in elastin-like polypeptide-modified cowpea chlorotic mottle virus (ELP-CCMV) capsids .
The research revealed that:
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ELP-CCMV capsids showed a 10-fold increase in conjugation with Sulfo-Cyanine5 maleimide compared to native CCMV capsids
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The introduction of the ELP-tag caused a conformational change that exposed normally hidden cysteine residues
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This enabled effective site-selective modification of the capsid surface
Comparison with Related Compounds
Sulfo-Cyanine5 maleimide represents one member of a broader family of cyanine-based fluorescent labels. Understanding its relationship to similar compounds provides context for its specific applications.
Comparison with Cyanine5 Maleimide
The primary difference between Sulfo-Cyanine5 maleimide and its non-sulfonated counterpart, Cyanine5 maleimide, is the presence of sulfonate groups that enhance water solubility. This modification makes Sulfo-Cyanine5 maleimide particularly suitable for biological applications where aqueous environments are required .
While Cyanine5 maleimide may require organic co-solvents for dissolution, Sulfo-Cyanine5 maleimide is completely water-soluble, making it preferable for labeling sensitive biomolecules that might be denatured by organic solvents.
Comparison with Other Far-Red Fluorophores
Sulfo-Cyanine5 maleimide shares spectral similarities with other far-red fluorophores but offers specific advantages in certain applications:
| Fluorophore | Excitation Maximum | Emission Maximum | Key Differences |
|---|---|---|---|
| Sulfo-Cyanine5 maleimide | 646 nm | 662 nm | Superior water solubility, thiol-reactive |
| Alexa Fluor 647 | ~650 nm | ~665 nm | Higher photostability, more expensive |
| DyLight 649 | ~649 nm | ~670 nm | Alternative with similar properties |
| IRDye 680 | ~680 nm | ~700 nm | Longer wavelength emission |
Sulfo-Cyanine5 maleimide is often chosen as a cost-effective alternative to Alexa Fluor 647, offering similar spectral properties with good water solubility .
Practical Considerations for Use
The effective application of Sulfo-Cyanine5 maleimide in research contexts requires attention to several practical considerations.
Protocol Considerations
When using Sulfo-Cyanine5 maleimide for protein labeling, several factors should be considered:
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The optimal pH range for the maleimide-thiol reaction is 6.5-7.5
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For effective conjugation, proteins should be present at concentrations of 2-10 mg/mL
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Disulfide bonds in proteins may need to be reduced using agents such as TCEP prior to labeling
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Competing thiols (like DTT or β-mercaptoethanol) should be removed from protein solutions before conjugation
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The presence of sodium azide or thimerosal might interfere with the conjugation reaction
Following these guidelines ensures optimal labeling efficiency and specificity, maximizing the value of Sulfo-Cyanine5 maleimide in research applications.
Future Directions and Emerging Applications
The versatility and favorable properties of Sulfo-Cyanine5 maleimide suggest numerous emerging applications and future research directions.
Biomedical Applications
The potential of Sulfo-Cyanine5 maleimide in developing multifunctional bioconjugates for biomedical applications is particularly promising. Research has demonstrated the utility of Sulfo-Cyanine5 labeled protein capsids in creating delivery vehicles that can display both targeting moieties and imaging agents .
Future applications may include:
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Development of targeted imaging agents for disease diagnosis
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Creation of theranostic agents that combine imaging and therapeutic functions
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Application in super-resolution microscopy techniques
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Integration into biosensors for detecting biomolecular interactions
Technical Innovations
Ongoing research continues to explore technical innovations that may enhance the utility of Sulfo-Cyanine5 maleimide and related compounds. These include:
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Development of more photostable derivatives
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Creation of environment-sensitive variants for sensing applications
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Integration with other bioorthogonal chemistries for multiplexed labeling
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Optimization of linker structures to minimize the impact on biomolecule function
These innovations may further expand the already broad applications of Sulfo-Cyanine5 maleimide in biochemical and biomedical research.
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